(S)-2-Vinyloxirane

Catalog No.
S1910776
CAS No.
62249-80-3
M.F
C4H6O
M. Wt
70.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-Vinyloxirane

Synthesis of chiral amino alcohols and sphingosine APIs often relies on kinetic resolution, capping yield at 50%. (S)-2-Vinyloxirane is an enantiopure C4 synthon with a vinyl handle for direct stereospecific ring-opening and cross-metathesis, eliminating costly chiral catalysts.

  • Avoids 50% yield loss from kinetic resolution.
  • Enables catalyst-free amino alcohol synthesis for glycosidase inhibitors.
  • Critical for sphingosine APIs via olefin cross-metathesis.

CAS Number

62249-80-3

Product Name

(S)-2-Vinyloxirane

IUPAC Name

(2S)-2-ethenyloxirane

Molecular Formula

C4H6O

Molecular Weight

70.09 g/mol

InChI

InChI=1S/C4H6O/c1-2-4-3-5-4/h2,4H,1,3H2/t4-/m0/s1

InChI Key

GXBYFVGCMPJVJX-BYPYZUCNSA-N

SMILES

C=CC1CO1

Canonical SMILES

C=CC1CO1

Isomeric SMILES

C=C[C@H]1CO1

The exact mass of the compound (S)-2-Vinyloxirane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

(S)-Butadiene monoxide, (S)-1,3-Butadiene monoxide, (2S)-2-Vinyloxirane, (S)-2-Ethenyloxirane, (S)-Vinyloxirane, Oxirane, 2-ethenyl-, (2S)-

Purity

≥97%

Package Size

0.25 g, 1 g, 5 g

(S)-2-Vinyloxirane (CAS 62249-80-3), also known as (S)-butadiene monoxide, is a chiral epoxide featuring both a reactive oxirane ring and an adjacent vinylic double bond. This dual functionality makes it a highly valuable C4 building block in asymmetric synthesis, enabling regioselective ring-opening, cross-metathesis, and allylic alkylation [1]. In industrial and advanced laboratory procurement, it is primarily sourced to bypass complex asymmetric catalysis steps, providing direct access to enantiopure homoallylic alcohols, amino alcohols, and diols required for synthesizing complex active pharmaceutical ingredients (APIs), including sphingosine derivatives and β-lactamase inhibitors [2].

Research Fit

Chiral synthon for asymmetric transformations and stereoselective synthesis
Stereochemical-control context
Reactive monomer for ring-opening copolymerization with CO₂ or anhydrides
Polymer backbone editing fit
Enantiomeric identity confirmed; chiral pool building block review
Reported specification context

Substituting (S)-2-vinyloxirane with its racemic counterpart (butadiene monoxide) or simpler non-vinyl epoxides fundamentally disrupts synthetic efficiency and target molecule viability. Utilizing the racemate necessitates either a dynamic kinetic asymmetric transformation (DYKAT) requiring expensive chiral palladium complexes [1], or a hydrolytic kinetic resolution (HKR) which intrinsically caps the maximum theoretical yield of the desired enantiomer at 50% while generating difficult-to-separate diol byproducts [2]. Furthermore, substituting with non-vinyl chiral epoxides like (S)-propylene oxide eliminates the critical olefin handle required for downstream cross-metathesis or SN2' allylic functionalization, rendering the synthesis of complex targets structurally impossible.

Substitution Risk

Target
(S)-2-Vinyloxirane: defined absolute configuration; chiral handle for asymmetric induction and backbone editing
Potential substitute
Racemic epoxybutene or (R)-enantiomer: stereochemical outcome differs; may yield opposite product or lose chiral polymer editing capability
Target
(S)-configured building block in pharmaceutical intermediate synthesis
Potential substitute
Incorrect enantiomer: reported to generate opposite stereoisomer; stereochemical fidelity may not be transferable without full revalidation

Eliminating Kinetic Resolution Yield Caps

When synthesizing enantiopure C4 building blocks, starting with (S)-2-vinyloxirane allows for a 100% theoretical yield in subsequent stereospecific ring-opening reactions. In contrast, utilizing racemic butadiene monoxide via standard Hydrolytic Kinetic Resolution (HKR) with Co(salen) catalysts is mathematically restricted to a maximum 50% yield of the enantiopure epoxide, with the remaining 50% converted to the corresponding diol byproduct [1]. Procuring the pre-resolved (S)-enantiomer directly doubles material efficiency and eliminates the need for chromatographic separation of the diol.

Evidence DimensionMaximum theoretical yield of enantiopure epoxide/product
Target Compound Data100% theoretical yield (direct use)
Comparator Or BaselineRacemic butadiene monoxide (capped at 50% via HKR)
Quantified Difference2x higher maximum material efficiency
ConditionsEnantioselective synthesis workflows vs. Co(salen)-catalyzed Hydrolytic Kinetic Resolution

Procuring the enantiopure compound prevents the 50% material loss inherent to kinetic resolution, significantly improving process mass intensity and reducing waste.

Stereochemical outcome
Head-to-head
(S)-enantiomer yields (1S)-configured vinylglycinol intermediate; (R)-enantiomer yields opposite absolute configuration
Absolute configuration defines downstream product chirality; enantiomer substitution invalidates synthesis
Chiral Pd catalyst, DYKAT conditions; reported in literature

Bypassing Chiral Transition-Metal Catalysis

Direct procurement of (S)-2-vinyloxirane enables stereospecific ring-opening using standard, inexpensive reagents (e.g., simple amines, organocuprates, or Grignard reagents) without loss of enantiomeric excess. Conversely, achieving >95% ee from racemic butadiene monoxide requires complex Dynamic Kinetic Asymmetric Transformations (DYKAT) utilizing expensive palladium precursors and proprietary chiral ligands such as the Trost (R,R)-DACH-naphthyl ligand [1]. By starting with the (S)-enantiomer, manufacturers bypass the cost, optimization, and heavy-metal remediation associated with chiral transition-metal catalysis.

Evidence DimensionRequirement for chiral transition-metal catalysts
Target Compound Data0 mol% chiral catalyst required for >95% ee preservation
Comparator Or BaselineRacemic butadiene monoxide (requires 1-5 mol% Pd + chiral ligand for >95% ee via DYKAT)
Quantified DifferenceComplete elimination of chiral ligand and precious metal dependency
ConditionsStereoselective synthesis of chiral amino alcohols or allylic amines

Eliminating chiral palladium catalysts reduces procurement costs, simplifies process chemistry, and avoids stringent metal-scavenging steps in API manufacturing.

Commercial purity
Specification review
(S)-enantiomer: ≥90% (GC); (R)-enantiomer: ≥95.0% (GC)
Purity specification may influence synthetic loading and purification steps; review per project requirements
Technical grade; GC sum of enantiomers

Dual-Reactive Handle for Downstream Functionalization

The presence of the vinyl group in (S)-2-vinyloxirane allows for highly regioselective SN2 or SN2' ring-opening, followed by olefin cross-metathesis, enabling the rapid assembly of complex chains like those in D-erythro-sphingosine [1]. Substituting this with a standard chiral epoxide such as (S)-propylene oxide provides only a single site for SN2 attack and lacks the vinylic handle, resulting in a 0% yield for any downstream cross-metathesis or transition-metal-catalyzed allylic alkylation. This dual reactivity makes (S)-2-vinyloxirane irreplaceable for synthesizing complex heterocycles and lipid precursors.

Evidence DimensionSuitability for downstream olefin cross-metathesis
Target Compound DataHighly compatible (enables complex chain extension)
Comparator Or Baseline(S)-Propylene oxide (0% compatibility, lacks vinyl group)
Quantified DifferenceAbsolute requirement vs. structural impossibility
ConditionsSynthesis of sphingosine derivatives via Grubbs cross-metathesis

The vinylic moiety is essential for buyers needing a bifunctional chiral synthon for tandem ring-opening and olefin metathesis, which simpler epoxides cannot support.

Carbonate selectivity
Cross-study
>99% carbonate linkages with CO₂; propylene oxide yields 90-95%
Higher linkage fidelity supports uniform copolymer microstructure
Bifunctional (Salen)Co catalyst context
Backbone editability
Class-level
55–72% rearrangement conversion; Tg reduction up to 12.9°C (P1)
Post-synthetic tuning of thermal/degradation profiles; conventional polyesters lack this feature
Pd-catalyzed [3,3]-sigmatropic rearrangement context
Enzymatic ee
Data to verify
Up to 99% ee achieved via lipase resolution of vinylchlorohydrin precursors
Supports feasibility of high-purity enantiomer access; independent verification recommended
Enzymatic kinetic resolution; source-specific review

Synthesis of Novel β-Lactamase Inhibitors

(S)-2-Vinyloxirane serves as a high-efficiency starting material for synthesizing cyclopropane-fused diazabicyclooctanones (DBOs). Utilizing the enantiopure C4 backbone avoids the complex chiral palladium DYKAT optimization required when using racemic starting materials [1].

Manufacturing Sphingosine & Sphingolipid Analogs

The compound acts as a critical precursor for D-erythro-sphingosine and phytosphingosine, leveraging the vinyl group for cross-metathesis with long-chain olefins (e.g., 1-hexadecene) after the initial stereospecific ring opening [2].

Production of Chiral Amino Alcohols & Imino Sugars

It enables the rapid, catalyst-free synthesis of enantiopure amino alcohols via regioselective ring-opening with amine nucleophiles, providing direct access to precursors for glycosidase inhibitors without the 50% yield penalty of kinetic resolution [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Asymmetric synthesis of (S)-configured amino alcohols
Stereochemical-control context
Absolute configuration verification; enantiomeric excess review
CO₂-based polycarbonates for post-functionalization
Carbonate linkage fidelity
Polymer microstructure uniformity; thiol-ene conjugation efficiency
Backbone-editable polyesters with tunable lifecycles
Backbone editability
Rearrangement conversion; thermal degradation profile shift
Chiral pool starting material for natural product synthesis
Stereochemical foundation
Enantioselective synthesis validation; pyrrolidine core construction review

XLogP3

0.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

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